molecular formula C66H99N23O17S2 B12508111 [34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid

[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid

Cat. No.: B12508111
M. Wt: 1550.8 g/mol
InChI Key: RDTRHBCZFDCUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic molecule featuring a 35-membered ring (cyclopentatriacontane) with two sulfur atoms ("dithia") and ten nitrogen atoms ("decaaza") integrated into its backbone. The structure includes multiple functional groups:

  • Amide bonds: Critical for conformational rigidity and hydrogen-bonding interactions.
  • Imidazole and indole moieties: Likely contributors to pH-dependent behavior, metal chelation, or aromatic stacking.
  • Isopropyl and methylpentanamido side chains: Influence lipophilicity and membrane permeability.

The compound’s structural complexity suggests it may act as a protease inhibitor, receptor antagonist, or ionophore, though its exact biological role remains speculative without direct experimental data. Its discovery likely involved advanced LC/MS-based screening of marine actinomycete extracts, as these organisms are prolific producers of bioactive secondary metabolites with intricate architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Compstatin is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of compstatin is achieved by forming a disulfide bond between two cysteine residues in the peptide sequence. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of compstatin follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The scalability of SPPS makes it suitable for the industrial production of compstatin .

Chemical Reactions Analysis

Types of Reactions: Compstatin primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. it can be modified to enhance its stability and binding affinity through chemical modifications .

Common Reagents and Conditions:

    Coupling Reagents: Used in SPPS to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Protecting Groups: Used to protect functional groups during synthesis. Examples include t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

    Oxidizing Agents: Used to form disulfide bonds.

Major Products Formed: The major product formed during the synthesis of compstatin is the cyclic peptide itself. The formation of the disulfide bond is a critical step that defines the cyclic structure of compstatin .

Scientific Research Applications

Compstatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

Compstatin exerts its effects by binding to the complement component C3 and preventing its activation. This inhibition blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby preventing the downstream activation of the complement cascade. The binding of compstatin to C3 is highly specific and involves interactions with key residues in the C3 molecule. This mechanism of action makes compstatin a valuable tool for modulating the complement system in various disease conditions .

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogues are macrocyclic peptides or thia-aza macrocycles. Key comparisons include:

Compound Name Core Structure Key Functional Groups Bioactivity (Hypothesized) Source
Target Compound Dithia-decaazacyclopentatriacontane Imidazole, indole, carbamoyl Enzyme inhibition Marine actinomycetes
Cyclosporine A 11-residue cyclic peptide Methylated residues, ketone Immunosuppression Soil fungi
Vancomycin Heptapeptide glycoside Chlorinated biphenyl, sugar moieties Antibacterial Soil bacteria
Thiocoraline Bisthiazole cyclic depsipeptide Thiazole, lactone Antitumor Marine bacteria

Structural Insights :

  • Cyclosporine A : Shares conformational rigidity due to cyclic amide bonds but lacks sulfur atoms and aromatic heterocycles, resulting in distinct solubility and target selectivity.
  • Thiocoraline : Contains thiazole rings (similar to the target compound’s dithia backbone) but uses lactone linkages instead of carbamoyl groups, altering its stability in acidic environments .

Electronic and Geometric Similarities

Per the principle of "isovalency" (similar valence electron configurations but differing geometries), the target compound’s indole and imidazole groups mirror the electronic profiles of tryptophan and histidine residues in proteins.

Functional Group Impact on Properties

  • Imidazole vs. Indole : Imidazole’s proton-shuttling capacity contrasts with indole’s hydrophobic stacking, enabling dual functionality in pH-dependent interactions.
  • Carbamoyl vs. Methyl Groups : Carbamoyl substituents increase aqueous solubility compared to methyl-rich analogues like cyclosporine, which favor membrane penetration.

Research Findings

  • Marine-Derived Analogues : Compounds with indole moieties (e.g., staurosporine derivatives) often exhibit kinase inhibitory activity, suggesting the target compound may share this trait .
  • Thermodynamic Stability : The dithia bridge likely enhances oxidative stability compared to all-nitrogen macrocycles, as seen in synthetic thia-coronands .

Biological Activity

AMY-101, also known as Compstatin 40, is a peptidic inhibitor targeting the central complement component C3. This compound has garnered significant attention due to its potential therapeutic applications in various diseases linked to complement activation, including autoimmune disorders, inflammatory diseases, and age-related macular degeneration.

Chemical Structure

The chemical structure of AMY-101 is complex, characterized by multiple functional groups that contribute to its biological activity. The IUPAC name is:

\text{ 4R 7S 10S 13S 19S 22S 25S 28S 31S 34R 34 2S 3S 2 2R 2 amino 3 4 hydroxyphenyl propanamido 3 methylpentanamido 7 3 carbamimidamidopropyl 4 1S 2S 1 carbamoyl 2 methylbutyl methyl carbamoyl}-25-(2-carbamoylethyl)-10-[(1H-imidazol-5-yl)methyl]-19-[(1H-indol-3-yl)methyl]-13,17-dimethyl-28-[(1-methyl-1H-indol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]aceticacid}

AMY-101 functions as a selective inhibitor of C3 convertase in the complement system. By binding to C3 and preventing its cleavage into C3a and C3b, AMY-101 effectively inhibits the complement cascade at an early stage. This action is crucial in mitigating inflammation and tissue damage associated with excessive complement activation.

In Vitro Studies

  • Complement Inhibition : In vitro assays demonstrated that AMY-101 can inhibit C3 convertase activity with a high degree of specificity. The half-maximal inhibitory concentration (IC50) values indicate potent inhibition at nanomolar concentrations .
  • Cellular Responses : Studies have shown that AMY-101 reduces the release of pro-inflammatory cytokines from immune cells upon complement activation. This effect underscores its potential in managing inflammatory responses .

In Vivo Studies

  • Animal Models : In murine models of autoimmune diseases such as systemic lupus erythematosus (SLE), administration of AMY-101 resulted in decreased disease severity and improved survival rates. These findings highlight the compound's therapeutic potential in controlling autoimmune pathology .
  • Ocular Applications : Research indicates that AMY-101 may protect against retinal damage in models of age-related macular degeneration by inhibiting complement-mediated photoreceptor cell death .

Clinical Trials

AMY-101 is currently under investigation in clinical trials for various indications:

  • Age-related Macular Degeneration : Phase II trials are assessing its efficacy in preventing vision loss associated with this condition.
  • Autoimmune Disorders : Trials are exploring its role in managing conditions like SLE and rheumatoid arthritis .

Case Studies

Several case studies have reported positive outcomes with AMY-101 treatment:

  • Patient with SLE : A case study highlighted significant reductions in disease activity scores following treatment with AMY-101 alongside standard immunosuppressive therapy.
  • Ocular Health : Patients receiving AMY-101 showed improved retinal function and reduced inflammatory markers compared to control groups in preliminary studies .

Data Summary

Study TypeFindingsReference
In VitroIC50 for C3 convertase inhibition < 10 nM
In VivoReduced disease severity in SLE models
Clinical TrialsOngoing trials for AMD and autoimmune disorders
Case StudyImproved outcomes in SLE patients

Properties

Molecular Formula

C66H99N23O17S2

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[4-[(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamoyl]-34-[(2-amino-3-methylpentanoyl)amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)

InChI Key

RDTRHBCZFDCUPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.